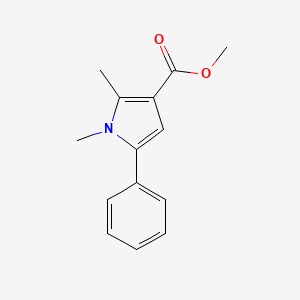

Methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate

Description

Methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate is a pyrrole-derived heterocyclic compound featuring a methyl ester group at the 3-position, methyl substituents at the 1- and 2-positions, and a phenyl ring at the 5-position. This structure combines aromaticity with steric and electronic effects from its substituents, making it a candidate for applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name |

methyl 1,2-dimethyl-5-phenylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-12(14(16)17-3)9-13(15(10)2)11-7-5-4-6-8-11/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKKINOAOXEGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalyst such as iron (III) chloride . The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrrole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can yield pyrrole derivatives with altered electronic properties.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate serves as a critical building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions allow for the introduction of different functional groups onto the pyrrole ring, enhancing the compound's reactivity and utility in synthetic chemistry.

Mechanistic Studies

The compound is also valuable for studying reaction mechanisms in organic chemistry. Its unique structure enables researchers to investigate various pathways and transformations, contributing to a deeper understanding of pyrrole chemistry.

Biological Applications

Antimicrobial Properties

Research has demonstrated that derivatives of methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate exhibit significant antimicrobial activity. A study synthesized several derivatives and evaluated their efficacy against both Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents .

Anticancer Research

The compound's derivatives are also being investigated for their potential anticancer activities. Preliminary studies indicate that certain modifications to the pyrrole structure may enhance its ability to target specific cancer cells or pathways, making it a candidate for further drug development in oncology .

Medicinal Chemistry

Drug Development

Methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate is explored for its role in drug development, particularly as a scaffold for designing new pharmaceuticals that target specific enzymes or receptors. Its structural features allow for modifications that can lead to compounds with improved biological activity and selectivity .

Mechanism of Action

The compound's mechanism of action in biological systems often involves interaction with enzymes or receptors, altering their activity. This interaction can influence various cellular pathways related to metabolism and signaling, highlighting its potential therapeutic applications.

Industrial Applications

Material Science

In industry, methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate is used in developing materials with unique electronic and optical properties. Its derivatives are being researched for applications in organic semiconductors and light-emitting diodes (LEDs), where their electronic characteristics can be harnessed to improve performance.

Case Study 1: Antimicrobial Activity

A series of novel derivatives based on methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate were synthesized and tested for antimicrobial activity. The study reported effective inhibition against several bacterial strains, indicating the compound's potential as a lead structure for new antibiotics .

Case Study 2: Drug Development

Research focused on modifying the pyrrole scaffold to enhance anticancer properties led to the synthesis of several analogs that exhibited selective cytotoxicity against cancer cell lines. This study underscores the importance of structural modifications in optimizing therapeutic efficacy .

Mechanism of Action

The mechanism by which methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s structure allows it to participate in various molecular interactions, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate and its analogs:

Structural and Electronic Differences:

- Ester Group Effects : The methyl ester in the target compound is expected to exhibit faster hydrolysis kinetics compared to the ethyl ester in its analog due to reduced steric hindrance and higher electrophilicity .

- Amino vs. Methyl Substituents: The ethyl 2-amino analog (C₁₃H₁₄N₂O₂) introduces hydrogen-bonding capabilities via its NH₂ group, which can influence crystal packing (as per graph-set analysis principles ) and biological interactions.

Research Findings and Functional Implications

(a) Electronegativity and Chemical Shifts

Group electronegativity differences between methyl and ethyl substituents can affect NMR chemical shifts. For example, ethyl groups exhibit lower electronegativity than methyl, leading to upfield shifts in ¹H and ¹³C NMR spectra for ethyl esters compared to methyl analogs . This property is critical for structural elucidation in synthetic chemistry.

(b) Hydrogen Bonding and Crystallography

The amino-substituted analog (ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate) can form hydrogen-bonded networks, as described by Etter’s graph-set analysis . In contrast, the methyl and ethyl esters lack hydrogen-bond donors, relying on weaker van der Waals interactions for crystal stabilization. This distinction impacts solubility and melting points, though specific data for these compounds are unavailable in the evidence .

Biological Activity

Methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate (CAS Number: 140241-72-1) is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

Molecular Structure and Composition

- Molecular Formula : C₁₄H₁₅N₁O₂

- Molecular Weight : 229.27 g/mol

- Chemical Structure : The compound features a pyrrole ring with two methyl groups and a phenyl group, which contribute to its unique reactivity and biological properties.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate and its derivatives:

- In vitro Studies : A series of derivatives synthesized from this compound were tested against various bacterial and fungal pathogens. The results indicated significant antibacterial activity, with zones of inhibition ranging from 15 to 25 mm against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Zone of Inhibition (mm) | Pathogen |

|---|---|---|

| 8a | 20 | S. aureus |

| 8b | 18 | E. coli |

| 8c | 25 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate has also been explored:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of various signaling pathways. It interacts with cellular receptors and enzymes, influencing cell cycle progression and promoting programmed cell death .

- Case Studies : In a study examining the effects on human cancer cell lines, the compound demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin . For instance:

| Cell Line | IC50 Value (µM) | Reference Drug (Doxorubicin) IC50 (µM) |

|---|---|---|

| A431 (epidermoid carcinoma) | 12 | 15 |

| Jurkat (T-cell leukemia) | 10 | 14 |

The precise mechanism by which methyl 1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with:

- Calcium Channels : Similar to other pyrrole derivatives, it may act as a calcium channel modulator, influencing intracellular calcium levels and thereby affecting muscle contraction and neurotransmitter release .

- Enzymatic Pathways : The compound may inhibit specific enzymes involved in tumor progression or microbial resistance, contributing to its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.